molecular formula C21H17N5O4S B2751187 (5Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one CAS No. 1164536-76-8

(5Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2751187
CAS No.: 1164536-76-8
M. Wt: 435.46
InChI Key: RGVATLKAUWAYBT-ATVHPVEESA-N
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Description

LIMKi 3, with the systematic name (5Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one, is a potent, selective, and cell-permeable ATP-competitive inhibitor of LIM kinase (LIMK). LIMKi 3 effectively inhibits LIMK1 and LIMK2 , which are key regulators of the actin cytoskeleton through their ability to phosphorylate and inactivate the actin depolymerizing factor cofilin. By blocking LIMK activity, LIMKi 3 leads to increased cofilin activity, resulting in disassembly of actin filaments and disruption of actin dynamics. This mechanism makes it an invaluable pharmacological tool for researchers investigating processes such as cancer cell invasion and metastasis , as the LIMK/cofilin pathway is critically involved in tumor cell migration and invasion. Furthermore, its application extends to neuroscientific research, where it is used to study dendritic spine morphology and synaptic plasticity , and to other fields exploring actin-based cellular functions including cytokinesis and vesicle trafficking. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-13-18(20(28)25(24(13)2)15-8-4-3-5-9-15)22-21-23-19(27)17(31-21)12-14-7-6-10-16(11-14)26(29)30/h3-12H,1-2H3,(H,22,23,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVATLKAUWAYBT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is notable for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrazole moieties. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound .

Antitumor Activity

Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl rings enhances their activity. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can lead to improved efficacy against cancer cells .

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AA4311.61 ± 1.92Apoptosis induction
Compound BJurkat1.98 ± 1.22Bcl-2 inhibition
Compound CMCF7< 10Cell cycle arrest

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. It demonstrated inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses .

Case Studies

  • Antitumor Efficacy : In a study involving human cancer cell lines, the compound exhibited a dose-dependent response in inhibiting cell proliferation. The most significant effects were observed at concentrations above 10 µg/mL.
  • Antimicrobial Screening : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound could effectively reduce bacterial counts by more than 90% at a concentration of 50 µg/mL.
  • Inflammation Model : In vivo studies using a mouse model of inflammation showed that administration of the compound significantly reduced swelling and pain compared to control groups.

Scientific Research Applications

  • Formation of Pyrazole : Reacting 1,5-dimethyl-3-oxo-2-phenylhydrazine with appropriate aldehydes.
  • Thiazole Formation : Condensation reactions involving thioamide derivatives.
  • Final Coupling : Combining the synthesized pyrazole with nitrophenyl derivatives to yield the final product.

Biological Activities

Research has shown that compounds with similar structures exhibit diverse biological activities, including:

Antimicrobial Activity

Studies have indicated that thiazole and pyrazole derivatives possess antimicrobial properties. For instance, compounds featuring these moieties have been evaluated for their efficacy against various bacterial strains .

Anticancer Properties

Some derivatives of pyrazoles have demonstrated potential anticancer effects through mechanisms such as apoptosis induction in cancer cells. The incorporation of specific substituents can enhance these effects, making this compound a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Certain studies suggest that thiazoles may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the synthesis of novel thiazole derivatives and their antimicrobial activities. The results indicated that compounds similar to (5Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one exhibited significant activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Research conducted on a series of pyrazole-thiazole hybrids revealed promising anticancer activity against various cancer cell lines. The study highlighted that modifications at specific positions could lead to enhanced cytotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Thiazol-4-one Derivatives

The target compound belongs to the (Z)-5-(substituted benzylidene)-2-(substituted amino)thiazol-4(5H)-one family. Key analogues and their distinguishing features are summarized below:

Compound ID Benzylidene Substituent Amino Substituent Key Properties/Activities Reference
Target Compound 3-Nitrophenyl 1,5-Dimethyl-3-oxo-2-phenylpyrazole High conjugation, redox activity
(Z)-5-(4-Chlorobenzylidene)-... 4-Chlorophenyl 4-Methoxyphenyl Enhanced antimicrobial activity
(Z)-5-(2,4-Dimethoxybenzylidene) 2,4-Dimethoxyphenyl 3-Nitrophenyl Improved solubility in polar solvents
5-[(1,3-Diphenylpyrazol-4-yl)... 1,3-Diphenylpyrazole 2-Phenylethyl Increased steric bulk, altered binding affinity
4-[(Z)-3-(2-Hydroxyethyl)-4... 4-Methylphenyl 2-Hydroxyethyl Higher hydrophilicity, potential CNS activity

Structural Insights :

  • Hydrophilic substituents (e.g., hydroxyethyl in ) improve aqueous solubility, critical for bioavailability.
  • Steric effects from bulky groups (e.g., diphenylpyrazole in ) may reduce membrane permeability but increase target specificity.

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • The target compound’s 3-nitrophenyl group may confer superior antimicrobial activity compared to analogues with electron-donating groups (e.g., methoxy). For instance, 4-chlorobenzylidene derivatives exhibit MIC values of 8–16 µg/mL against S. aureus, whereas nitro-substituted derivatives show broader-spectrum activity .
  • Mechanism : Nitro groups facilitate radical generation (via redox cycling), damaging microbial DNA or proteins .
Solubility and Stability
  • LogP Values : The target compound (estimated LogP ~2.5) is less lipophilic than diphenylpyrazole derivatives (LogP ~3.8, ) but more lipophilic than hydroxyethyl-containing analogues (LogP ~1.2, ).
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate decomposition at 220–240°C, comparable to other thiazol-4-one derivatives .

Preparation Methods

Synthesis of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine

The pyrazole core is synthesized via a modified Claisen condensation. Diethyl oxalate reacts with acetone in the presence of sodium ethoxide to form ethyl 2,4-dioxo-4-phenylbutanoate. Subsequent cyclization with methylhydrazine yields ethyl 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-5-carboxylate. Reduction using LiAlH₄ followed by oxidation with 2-iodoxybenzoic acid (IBX) produces the aldehyde intermediate, which is converted to the primary amine via a Strecker synthesis.

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Temperature: 0°C to reflux.
  • Catalysts: Potassium t-butoxide, IBX.

Formation of the Thiazol-4-one Ring

The thiazol-4-one moiety is constructed via cyclocondensation of the pyrazole amine with thiocyanatoacetate. Methyl thiocyanatoacetate, prepared from sodium thiocyanate and methyl chloroacetate, reacts with the amine in ethanol under acidic conditions. This forms 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4,5-dihydro-1,3-thiazol-4-one.

Optimization Insights :

  • Yield is maximized at 70–85% using glacial acetic acid as a catalyst.
  • Reaction monitoring via TLC (hexane:ethyl acetate = 3:1).

Introduction of the 3-Nitrophenyl Methylidene Group

The final step involves Knoevenagel condensation between the thiazol-4-one and 3-nitrobenzaldehyde. Sodium acetate in acetic acid facilitates dehydration, forming the (5Z)-configured product. The Z-isomer is favored due to steric hindrance from the pyrazole ring.

Stereochemical Control :

  • Reaction at 80°C for 6 hours ensures >90% Z-selectivity.
  • Recrystallization from ethanol removes E-isomer impurities.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 3.12 (s, 3H, N-CH₃), 6.92–8.21 (m, 9H, Ar-H), 7.95 (s, 1H, CH=C).
  • ¹³C NMR : δ 161.2 (C=O), 148.7 (C=N), 134.5–128.3 (Ar-C).
  • HRMS : m/z 450.0921 [M+H]⁺ (calc. 450.0918).

Physical Properties :

Property Value
Melting Point 194–196°C
Yield 68–73%
Purity (HPLC) >98%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 73 98 High stereoselectivity
Hantzsch Synthesis 65 95 Shorter reaction time
One-pot 68 97 Reduced purification steps

The cyclocondensation route (Method 1) is preferred for scalability, while the one-pot method (Method 3) minimizes intermediate isolation.

Challenges and Mitigation Strategies

  • Isomer Separation : Chromatography on silica gel (ethyl acetate:hexane = 1:4) resolves Z/E isomers.
  • Byproduct Formation : Excess 3-nitrobenzaldehyde (1.2 equiv) suppresses aldol adducts.

Applications and Derivatives

The compound serves as a precursor for anticancer agents, with the 3-nitrophenyl group enhancing electron-withdrawing effects for DNA intercalation. Derivatives exhibit IC₅₀ values <10 µM against MCF-7 cells.

Q & A

Q. What are the optimal synthetic conditions for preparing (5Z)-configured thiazol-4-one derivatives?

Methodological Answer: The synthesis of Z-configured thiazol-4-ones typically involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazoles) with thiazolidinone precursors in ethanol for 2 hours. Key parameters include:

  • Solvent choice : Ethanol is preferred for its polarity and ability to stabilize intermediates via hydrogen bonding .
  • Reaction time : Extended reflux durations (>2 hours) may lead to side products like hydrolyzed nitro groups.
  • Purification : Recrystallization from a DMF–EtOH (1:1) mixture improves yield and purity .

Q. How can structural ambiguities in Z/E isomerism be resolved experimentally?

Methodological Answer: Use a combination of NMR spectroscopy and UV-Vis spectroscopy :

  • ¹H NMR : The coupling constants (J) between C4-H and C5-H protons in the thiazol-4-one ring distinguish Z/E configurations. For Z-isomers, J values typically range from 8–10 Hz due to restricted rotation .
  • UV-Vis : Z-isomers exhibit a bathochromic shift (~30 nm) compared to E-isomers due to extended conjugation in the nitro-substituted arylidene group .

Advanced Research Questions

Q. How can computational methods validate experimental observations of Z-configuration stability?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:

  • Analyze energy differences between Z/E isomers. For example, the Z-isomer of structurally related thiazolidinones is often 5–8 kcal/mol more stable due to reduced steric hindrance .
  • Simulate NMR chemical shifts using the GIAO method. Match computed shifts (δcalc) with experimental δexp to confirm assignments .

Q. What strategies resolve contradictions in biological activity data for analogs with varying nitro-group positions?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach:

  • Step 1 : Synthesize analogs with nitro groups at ortho/meta/para positions on the phenyl ring.
  • Step 2 : Evaluate antifungal activity against Candida albicans using microdilution assays (MIC50 values).
  • Step 3 : Perform molecular docking with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Meta-nitro substitution (as in the parent compound) shows stronger hydrogen bonding with the heme iron, correlating with higher activity .

Q. How can substituent effects on thiazol-4-one ring stability be quantified?

Methodological Answer: Use thermogravimetric analysis (TGA) and accelerated stability testing :

  • TGA : Decomposition temperatures (Td) correlate with electron-withdrawing substituents (e.g., nitro groups reduce Td by ~20°C due to destabilized conjugation) .
  • Stability testing : Store compounds at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; nitro-substituted derivatives show <5% degradation under these conditions .

Methodological Notes

  • Synthesis : Copper-catalyzed click chemistry (e.g., using triazenylpyrazole precursors) is viable for hybrid heterocycles but requires strict anhydrous conditions to avoid byproducts .
  • Characterization : Always cross-validate NMR assignments with computational models to avoid misassignment of complex splitting patterns .

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